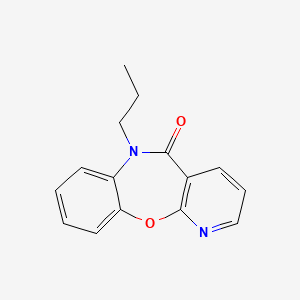
6-Propyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Propyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Propyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is a heterocyclic compound characterized by a fused ring system that includes both pyridine and benzoxazepine structures. Its molecular formula is C15H14N2O2, with a molecular weight of 254.28 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential neuroprotective, antidepressant, and anticancer properties.
Chemical Structure and Properties
The unique structure of this compound contributes significantly to its biological activity. The propyl substitution at the sixth position of the pyridine ring enhances its pharmacological profile compared to other derivatives within the same class.
| Property | Value |
|---|---|
| Molecular Formula | C15H14N2O2 |
| Molecular Weight | 254.28 g/mol |
| CAS Number | 134894-43-2 |
| IUPAC Name | 6-Propylpyrido[2,3-b][1,5]benzoxazepin-5-one |
Neuroprotective Effects
Research indicates that compounds in the pyrido(2,3-b)(1,5)benzoxazepin class exhibit neuroprotective properties. In vitro studies have shown that derivatives can protect neuronal cells from oxidative stress-induced damage. For instance, compounds similar to this compound demonstrated significant reductions in intracellular reactive oxygen species (ROS) levels and improved mitochondrial membrane potential in neuronal cell lines exposed to oxidative stressors .
Antidepressant Properties
The antidepressant potential of this compound class has also been explored. Animal models treated with derivatives have shown improvements in behavioral tests indicative of antidepressant effects. These effects are believed to be mediated through interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Anticancer Activity
The anticancer properties of this compound have been evaluated against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in certain cancer types. For example, studies on related compounds have demonstrated IC50 values in the micromolar range against human hepatoma and neuroblastoma cell lines .
The mechanism by which this compound exerts its biological effects is thought to involve several pathways:
- Receptor Binding: The compound may interact with specific receptors in the central nervous system (CNS), modulating neurotransmitter release and signaling pathways.
- Antioxidant Activity: Its structure allows for scavenging of free radicals and protection against oxidative damage.
- Cell Cycle Regulation: The compound may influence cell cycle progression in cancer cells, leading to growth inhibition or apoptosis.
Case Studies
A notable study evaluated a series of pyrido(2,3-b)(1,5)benzoxazepin derivatives for their neuroprotective effects using the SH-SY5Y cell line. The results indicated that certain derivatives exhibited significant neuroprotection against hydrogen peroxide-induced oxidative stress by reducing ROS levels and enhancing cellular viability .
Another investigation focused on the antidepressant-like effects of these compounds in rodent models. Behavioral assessments showed that treatment with selected derivatives led to significant reductions in depressive-like behaviors compared to control groups.
Properties
CAS No. |
134894-43-2 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
6-propylpyrido[2,3-b][1,5]benzoxazepin-5-one |
InChI |
InChI=1S/C15H14N2O2/c1-2-10-17-12-7-3-4-8-13(12)19-14-11(15(17)18)6-5-9-16-14/h3-9H,2,10H2,1H3 |
InChI Key |
ONWPEGCDNKIBCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2OC3=C(C1=O)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















